molecular formula C10H8BrN3O B1273474 3-[(5-Bromopyrimidin-2-yl)oxy]aniline CAS No. 111986-67-5

3-[(5-Bromopyrimidin-2-yl)oxy]aniline

Cat. No.: B1273474
CAS No.: 111986-67-5
M. Wt: 266.09 g/mol
InChI Key: FPUBXWSYDNKOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromopyrimidin-2-yl)oxy]aniline is a synthetic aromatic amine featuring a pyrimidine ring substituted with a bromine atom at the 5-position and linked via an ether oxygen to the meta position of an aniline group. The meta substitution may influence electronic distribution, solubility, and biological interactions compared to para isomers .

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUBXWSYDNKOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111986-67-5
Record name 3-[(5-bromopyrimidin-2-yl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline typically involves the nucleophilic aromatic substitution reaction of 5-bromopyrimidine with 3-aminophenol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide, in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyrimidin-2-yl)oxy]aniline can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the pyrimidine ring can be replaced by other nucleophiles.

    Oxidation: The aniline moiety can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

3-[(5-Bromopyrimidin-2-yl)oxy]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Material Science: It can be utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)oxy]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific enzyme or protein being targeted.

Comparison with Similar Compounds

Substitution Position: Meta vs. Para Isomers

  • 4-[(5-Bromopyrimidin-2-yl)oxy]aniline (CAS 76660-37-2) :

    • Molecular Formula : C₁₀H₈BrN₃O
    • Molecular Weight : 266.09 g/mol
    • Key Features : Para-substituted aniline group; higher symmetry may enhance crystallinity compared to the meta isomer.
    • Storage : Stable at room temperature but light-sensitive .
  • The electronic effects (e.g., resonance) may differ, affecting reactivity in coupling reactions.

Substituent Variations: Oxygen vs. Sulfur

  • 4-[(5-Bromopyrimidin-2-yl)thio]aniline (CAS 849035-61-6) :
    • Molecular Formula : C₁₀H₈BrN₃S
    • Molecular Weight : 282.16 g/mol
    • Physical Properties :
  • Melting Point: 107–109°C
  • Density: 1.69 g/cm³ (predicted)
    • Key Differences : Replacement of oxygen with sulfur increases molecular weight and introduces thioether functionality. Sulfur’s lower electronegativity may enhance lipophilicity and alter hydrogen-bonding interactions .

Functional Group Modifications: Hydrazones and Fluorinated Analogs

Structural and Pharmacological Implications

Electronic and Steric Effects

  • Bromine : Enhances electrophilic character, facilitating nucleophilic aromatic substitution reactions.
  • Meta vs. Para Substitution : Meta positioning may disrupt conjugation pathways, reducing planarity and affecting binding to biological targets compared to para isomers .
  • Thioether vs. Ether : Sulfur’s larger atomic size and polarizability may improve membrane permeability but reduce hydrogen-bond acceptor capacity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
4-[(5-Bromopyrimidin-2-yl)oxy]aniline 76660-37-2 C₁₀H₈BrN₃O 266.09 Para-oxy, bromopyrimidine Not reported
4-[(5-Bromopyrimidin-2-yl)thio]aniline 849035-61-6 C₁₀H₈BrN₃S 282.16 Para-thio, bromopyrimidine 107–109
5-Bromo-2-fluoro-N-[(2-methylimidazo...) N/A C₁₅H₁₃BrFN₃ 334.19 Fluoro, imidazopyridine Not reported

Biological Activity

3-[(5-Bromopyrimidin-2-yl)oxy]aniline (CAS Number: 111986-67-5) is an organic compound that has garnered interest due to its potential biological activities. This compound features a brominated pyrimidine moiety attached to an aniline structure, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H8BrN3O
  • Molecular Weight : 256.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the brominated pyrimidine enhances its lipophilicity and may facilitate binding to target proteins, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of brominated pyrimidines can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activities .

Anticancer Potential

There is emerging evidence that compounds with an aniline structure can exhibit anticancer properties. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, highlighting the potential of this compound in cancer therapy .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of several pyrimidine derivatives on non-small cell lung cancer (NSCLC) cell lines. The results indicated that certain derivatives showed significant cytotoxicity with EC50 values less than 1 μM, suggesting a strong potential for further development as anticancer agents .
  • Antimicrobial Screening : Another case study focused on the antimicrobial activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results showed a marked inhibition of bacterial growth, supporting the hypothesis that modifications in the pyrimidine structure can enhance antibacterial efficacy .

Research Findings Summary

Activity Findings
AntimicrobialExhibited significant inhibition against multiple bacterial strains.
AnticancerInduced apoptosis in NSCLC cell lines with low EC50 values.
Mechanism InsightsInteraction with specific enzymes and receptors involved in cell signaling.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(5-Bromopyrimidin-2-yl)oxy]aniline, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-bromo-2-chloropyrimidine and 3-aminophenol. Key steps include:

  • Reagent Selection: Use anhydrous solvents (e.g., DMF, DMSO) to enhance reactivity, and a base like K₂CO₃ to deprotonate the phenolic oxygen .
  • Temperature Control: Reactions are often conducted under reflux (100–120°C) for 12–24 hours, monitored by TLC or HPLC .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization: Excess 3-aminophenol (1.2–1.5 eq) and inert atmosphere (N₂/Ar) minimize side reactions like oxidation .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyrimidine C-Br coupling constants, aromatic proton splitting patterns) .
  • Mass Spectrometry (HRMS): ESI-MS or EI-MS validates molecular weight (expected [M+H]⁺: 280.03) and isotopic patterns (Br signature) .
  • FT-IR: Peaks at ~1250 cm⁻¹ (C-O-C ether stretch) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
  • Elemental Analysis: Carbon/nitrogen ratios verify stoichiometry .

Advanced: How can computational modeling (e.g., DFT) predict electronic properties and guide synthetic modifications?

Answer:

  • Software Tools: Gaussian or ORCA for density functional theory (DFT) calculations. Optimize geometry at B3LYP/6-31G(d) level to study charge distribution and frontier orbitals (HOMO/LUMO) .
  • Reactivity Insights: Electron-deficient pyrimidine rings favor electrophilic substitution; amino groups enhance nucleophilicity at specific positions .
  • SAR Studies: Modify substituents (e.g., replace Br with Cl or CF₃) and simulate binding affinities for target proteins using docking software (AutoDock Vina) .

Advanced: What strategies resolve contradictions between experimental crystallographic data and computational structural predictions?

Answer:

  • Data Collection: Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) to reduce thermal motion artifacts .
  • Refinement Tools: SHELXL refines disordered atoms or twinning (e.g., TWIN/BASF commands). Validate with R-factor convergence (<5% discrepancy) .
  • Validation Software: Check geometry with PLATON; compare DFT-optimized bond lengths/angles with experimental data to identify outliers .

Advanced: How can stability studies under varying conditions inform experimental design?

Answer:

  • Thermal Stability: TGA/DSC analysis (heating rate 10°C/min, N₂ atmosphere) identifies decomposition points (>200°C typical for aryl bromides) .
  • pH Stability: Incubate in buffers (pH 2–12) for 24 hours; monitor via HPLC for degradation (e.g., hydrolysis of ether linkages) .
  • Light Sensitivity: UV-vis spectroscopy tracks photo-degradation; store samples in amber vials under inert gas .

Advanced: What methodologies assess the compound’s potential in supramolecular or coordination chemistry?

Answer:

  • Crystallography: Grow single crystals via slow evaporation (solvent: DCM/hexane). Analyze hydrogen-bonding networks (e.g., N-H···N interactions) using Mercury .
  • Coordination Studies: Titrate with metal salts (e.g., Cu²⁺, Zn²⁺) in MeOH; monitor complexation via UV-vis shifts or EPR for paramagnetic species .
  • Comparative Analysis: Benchmark against analogs (e.g., 4-[(6,7-dimethoxyquinolin-4-yl)oxy]aniline) to evaluate steric/electronic effects on self-assembly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.